Ferrozine mono-sodium salt hydrate

Description

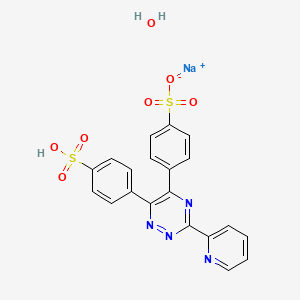

Structure

3D Structure of Parent

Properties

IUPAC Name |

sodium;4-[3-pyridin-2-yl-6-(4-sulfophenyl)-1,2,4-triazin-5-yl]benzenesulfonate;hydrate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H14N4O6S2.Na.H2O/c25-31(26,27)15-8-4-13(5-9-15)18-19(14-6-10-16(11-7-14)32(28,29)30)23-24-20(22-18)17-3-1-2-12-21-17;;/h1-12H,(H,25,26,27)(H,28,29,30);;1H2/q;+1;/p-1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MBOKSYFCYXIJRZ-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)C2=NC(=C(N=N2)C3=CC=C(C=C3)S(=O)(=O)O)C4=CC=C(C=C4)S(=O)(=O)[O-].O.[Na+] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H15N4NaO7S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

510.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Bright yellow powder with a pungent odor; [HACH LANGE MSDS] | |

| Record name | Ferrozine sodium salt | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/11431 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

69898-45-9, 63451-29-6 | |

| Record name | Benzenesulfonic acid, 4,4'-[3-(2-pyridinyl)-1,2,4-triazine-5,6-diyl]bis-, sodium salt (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Sodium 3-(pyridin-2-yl)-1,2,4-triazine-5,6-diyl]bis(benzene-4,4'-sulphonate) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.067.430 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-(2-Pyridyl)-5,6-diphenyl-1,2,4-triazine-p,p'-disulfonic acid monosodium salt hydrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

What is Ferrozine mono-sodium salt hydrate used for in research?

Many antioxidant compounds function by chelating transition metals like Fe²⁺, thereby preventing them from participating in the generation of harmful reactive oxygen species via Fenton-like reactions. [19]The Ferrozine assay can be adapted to quantify this specific antioxidant mechanism. [20] In this competitive assay, a known amount of Fe²⁺ is incubated with the test antioxidant. Ferrozine is then added. The antioxidant "competes" with Ferrozine for the free Fe²⁺. [21]A potent chelating antioxidant will bind a significant portion of the Fe²⁺, leaving less available to form the magenta complex with Ferrozine. The resulting decrease in absorbance at 562 nm, compared to a control without the antioxidant, is a direct measure of the compound's iron-chelating capacity. [20][21]

Troubleshooting and Methodological Considerations

For robust and reproducible results, a scientist must be aware of potential pitfalls and interferences.

-

Interfering Ions: While highly specific, extremely high concentrations of other divalent metal ions, such as cobalt (Co²⁺) and copper (Cu²⁺), can form colored complexes with Ferrozine and may cause interference. [2]The inclusion of a copper-specific chelator like neocuproine can mitigate this issue if high copper levels are suspected. [17]* Sample Hemolysis: When working with serum or plasma, it is critical to avoid hemolysis. Ruptured red blood cells release large amounts of iron-containing hemoglobin, which will falsely elevate the measured iron levels. [4][10]* Reagent Purity and Stability: The use of high-purity Ferrozine is essential for consistent results. [18]Furthermore, some reagent solutions, particularly the iron standard and the reducing agent, can be unstable and should be prepared fresh. [9][13]* Photosensitivity: The Fe(II)-Ferrozine complex can be sensitive to light, which may lead to an overestimation of Fe²⁺ content over prolonged incubation or exposure. [19]It is advisable to perform incubations in the dark or in covered plates.

-

Incomplete Digestion: For samples with very tightly bound iron or in complex matrices like silica-coated nanoparticles, standard acid digestion may be insufficient, leading to an underestimation of total iron. [9][19]Optimization of digestion time, temperature, or acid strength may be necessary.

References

-

Riemer, J., Hoepken, H. H., Czerwinska, M., Dring, M., & Armstrong, V. W. (2004). Colorimetric ferrozine-based assay for the quantitation of iron in cultured cells. Analytical Biochemistry, 331(2), 370-375. [Link]

-

Atlas Medical. (n.d.). Iron FerroZine, Colorimetric Quantitative determination of iron. [Link]

-

Kamiya Biomedical Company. (2014). Iron Assay (Ferrozine Chromogenic Method). [Link]

-

Riemer, J., et al. (2004). Colorimetric ferrozine-based assay for the quantitation of iron in cultured cells. ResearchGate. [Link]

-

Linear Chemicals. (n.d.). IRON FERROZINE. [Link]

-

Ring, H. L., Gao, Z., Klein, N., Garwood, M., Bischof, J. C., & Haynes, C. L. (2018). Ferrozine assay for simple and cheap iron analysis of silica-coated iron oxide nanoparticles. ChemRxiv. [Link]

-

Stookey, L. L. (1970). Ferrozine—a new spectrophotometric reagent for iron. Analytical Chemistry, 42(7), 779-781. [Link]

-

Archem Diagnostics. (n.d.). IRON (Ferrozine Method) Test for the quantitative immunological determination of IRON in human serum. [Link]

-

Cowart, R. E., & Singleton, F. L. (1993). A comparison of bathophenanthrolinedisulfonic acid and ferrozine as chelators of iron(II) in reduction reactions. Analytical Biochemistry, 211(1), 151-155. [Link]

-

Voelz, J., L. H. E. Winkel, and M. Berg. (2015). Limitations of the ferrozine method for quantitative assay of mineral systems for ferrous and total iron. ResearchGate. [Link]

-

Stadtman, E. R., & Berlett, B. S. (1994). Antioxidant activity of Ferrozine–iron–amino acid complexes. Proceedings of the National Academy of Sciences, 91(12), 5406-5410. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Troubleshooting Common Issues in Ferrozine Iron Determination. [Link]

-

Tümer, M. A., & Göger, F. (2022). Metal Ions, Metal Chelators and Metal Chelating Assay as Antioxidant Method. Processes, 10(1), 132. [Link]

-

Wisdom Library. (2025). Ferrozine: Significance and symbolism. [Link]

-

Zen-Bio, Inc. (2022). Ferrous Iron Chelating (FIC) Assay Kit. [Link]

-

Tran, T. X., et al. (2015). Ferrozine-Based Iron Quantification of Iron Overloaded Mice: a Simple, Robust Method for the Assessment of Iron Chelation Therapies. Blood, 126(23), 4586. [Link]

-

Hach. (n.d.). FerroZine® Method, Method 8147. [Link]

-

ResearchGate. (n.d.). 692 PDFs | Review articles in FERROZINE. [Link]

-

PubChem. (n.d.). Ferrozine mono-sodium salt hydrate. [Link]

-

Mehrzadi, S., et al. (2022). Comparison Between Hesperidin, Coumarin, and Deferoxamine Iron Chelation and Antioxidant Activity Against Excessive Iron in the Iron Overloaded Mice. Frontiers in Pharmacology, 12, 794951. [Link]

-

Elalfy, M. S., et al. (2018). Comparison of different iron chelators used in therapy. ResearchGate. [Link]

-

Haynes, C. L., et al. (2018). Ferrozine Assay for Simple and Cheap Iron Analysis of Silica-Coated Iron Oxide Nanoparticles. ChemRxiv. [Link]

Sources

- 1. AdipoGen Ferrozine monosodium salt hydrate (5 g), Quantity: Each of 1 | Fisher Scientific [fishersci.com]

- 2. faculty.nres.illinois.edu [faculty.nres.illinois.edu]

- 3. Ferrozine: Significance and symbolism [wisdomlib.org]

- 4. atlas-medical.com [atlas-medical.com]

- 5. kamiyabiomedical.com [kamiyabiomedical.com]

- 6. Colorimetric ferrozine-based assay for the quantitation of iron in cultured cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. chemrxiv.org [chemrxiv.org]

- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 10. linear.es [linear.es]

- 11. AdipoGen Iron Colorimetric Assay Kit (Ferrozine Method), Quantity: Each | Fisher Scientific [fishersci.com]

- 12. researchgate.net [researchgate.net]

- 13. archem.com.tr [archem.com.tr]

- 14. researchgate.net [researchgate.net]

- 15. ashpublications.org [ashpublications.org]

- 16. Frontiers | Comparison Between Hesperidin, Coumarin, and Deferoxamine Iron Chelation and Antioxidant Activity Against Excessive Iron in the Iron Overloaded Mice [frontiersin.org]

- 17. medchemexpress.com [medchemexpress.com]

- 18. nbinno.com [nbinno.com]

- 19. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Chemical Properties and Applications of Ferrozine Monosodium Salt Hydrate

This guide provides a comprehensive overview of the chemical properties of Ferrozine monosodium salt hydrate and its primary application as a highly sensitive and specific chromogenic reagent for the determination of ferrous iron. Designed for researchers, scientists, and professionals in drug development, this document delves into the fundamental chemistry of Ferrozine, the principles of its interaction with iron, and detailed protocols for its practical use.

Introduction: The "Ferroin" Moiety and the Genesis of a Superior Iron Chelator

Organic compounds containing the α,α'-diimine functional group, often referred to as the "ferroin" group (-N=C-C=N-), have long been recognized for their ability to form intensely colored complexes with specific metal ions, most notably ferrous iron (Fe²⁺)[1][2]. While early reagents like 1,10-phenanthroline and 2,2'-bipyridine proved the utility of this chemical motif, the search for reagents with greater sensitivity, water solubility, and stability led to the development of Ferrozine[1][2].

Ferrozine, the monosodium salt of 3-(2-pyridyl)-5,6-bis(4-phenylsulfonic acid)-1,2,4-triazine, emerged as a superior alternative for the spectrophotometric determination of iron[1]. Its key advantages include a high molar absorptivity, excellent water solubility conferred by the sulfonate groups, and the formation of a stable, intensely colored magenta complex with ferrous iron over a broad pH range[1][3]. This guide will explore the chemical underpinnings of these advantageous properties.

Physicochemical Properties of Ferrozine Monosodium Salt Hydrate

A thorough understanding of the fundamental physicochemical properties of a reagent is paramount for its effective and reliable use in any analytical application.

| Property | Value | Source(s) |

| Chemical Name | 3-(2-Pyridyl)-5,6-diphenyl-1,2,4-triazine-p,p'-disulfonic acid monosodium salt hydrate | [4] |

| Synonyms | FerroZine™ Iron Reagent, PDT disulfonate monosodium salt hydrate | |

| CAS Number | 69898-45-9 | [4][5][6] |

| Molecular Formula | C₂₀H₁₃N₄NaO₆S₂ · xH₂O | |

| Molecular Weight | 492.46 g/mol (anhydrous basis) | [7] |

| Appearance | Light yellow to yellow-green powder | [3][4][8] |

| Solubility | Soluble in water and DMSO | [3][7][8][9] |

| Melting Point | >300 °C (with decomposition) | [1][5][6] |

| pH (5% aq. solution) | 3.3 | [8] |

Expert Insight: The high water solubility of Ferrozine is a critical attribute, eliminating the need for organic solvents in most aqueous sample analyses and contributing to the robustness of related assays. The broad melting point indicates high thermal stability of the molecule itself.

Storage and Stability

Proper storage is crucial to maintain the integrity of Ferrozine. It should be stored in a tightly closed container in a cool, dry, and well-ventilated area, protected from light and moisture[7][10][11]. Under these conditions, the reagent is stable for at least two years[7]. Stock solutions of Ferrozine can be prepared in water and stored at -80°C for extended periods[12][13]. It is recommended to thaw aliquots only once before use[13].

The Ferrozine-Iron(II) Complex: A Spectrophotometric Workhorse

The utility of Ferrozine in analytical chemistry is centered on its reaction with ferrous iron (Fe²⁺) to form a stable, water-soluble, magenta-colored complex[1][3][12].

Stoichiometry and Structure

Ferrozine acts as a bidentate ligand, coordinating with the ferrous ion through the nitrogen atoms of the pyridine and triazine rings. Spectrophotometric titrations have confirmed that three molecules of Ferrozine chelate one ferrous ion, forming a stable tris complex with the formula [Fe(Ferrozine)₃]⁴⁻[1].

Caption: Chelation of a central Fe²⁺ ion by three Ferrozine ligands.

Spectrophotometric Characteristics

The resulting ferrous complex exhibits a strong absorbance in the visible spectrum, with a maximum absorbance (λmax) at 562 nm[1][3][12]. This distinct peak allows for highly sensitive and selective quantification of iron. The molar absorptivity of the complex is approximately 27,900 L mol⁻¹ cm⁻¹[1].

Reaction Conditions

The formation of the Ferrozine-Fe²⁺ complex is rapid and complete over a wide pH range, typically between 4 and 9[1]. This robust pH tolerance simplifies sample preparation and enhances the method's applicability to a variety of matrices. Once formed, the complex is stable even in strongly acidic solutions (e.g., 1N perchloric acid)[1].

Experimental Protocols: The Determination of Iron

The primary application of Ferrozine is in the quantitative determination of iron. As Ferrozine specifically reacts with the ferrous (Fe²⁺) form, a reducing agent is typically required to convert any ferric iron (Fe³⁺) present in the sample to Fe²⁺ for total iron determination.

General Workflow for Total Iron Determination

Caption: General workflow for total iron determination using Ferrozine.

Detailed Protocol for Iron in Potable Water[1]

This protocol is adapted from the original publication by Stookey (1970).

Reagents:

-

Hydroxylamine Hydrochloride Solution: Dissolve 100 g of hydroxylamine hydrochloride in demineralized water. Cautiously add 500 ml of concentrated hydrochloric acid. Cool and dilute to 1 liter.

-

Buffer Solution (pH 5.5): Dissolve 400 g of ammonium acetate in water. Add 350 ml of concentrated ammonium hydroxide and dilute to 1 liter.

-

Ferrozine Solution: Dissolve an appropriate amount of Ferrozine monosodium salt hydrate in demineralized water to achieve a desired concentration (e.g., 6.5 mM)[12].

-

Iron Standard Solution (100 mg/L): Dissolve 100.0 mg of electrolytic iron in concentrated hydrochloric acid and dilute to 1 liter with demineralized water. Prepare serial dilutions for a calibration curve.

Procedure:

-

To a 25 mL sample (or an aliquot diluted to 25 mL), add 1 mL of the hydroxylamine hydrochloride solution. Mix well.

-

Add 2 mL of the Ferrozine solution and mix.

-

Add 5 mL of the ammonium acetate buffer solution and mix thoroughly.

-

Allow the color to develop for at least 5 minutes.

-

Measure the absorbance of the solution at 562 nm against a reagent blank prepared in the same manner using demineralized water instead of the sample.

-

Determine the iron concentration from a calibration curve prepared using the iron standard solutions.

Protocol for Quantitation of Iron in Cultured Cells[14]

This method allows for the determination of intracellular iron content.

Reagents:

-

Iron Releasing Reagent: A mixture of 1.4 M HCl and 4.5% KMnO₄.

-

Iron Detection Reagent: A solution containing 6.5 mM Ferrozine, 6.5 mM neocuproine, 2.5 M ammonium acetate, and 1 M ascorbic acid.

-

Cell Lysis Solution: 50 mM NaOH.

Procedure:

-

Cell Treatment & Collection: Treat cultured cells as per the experimental design. Wash cells with PBS and collect the cell pellet.

-

Cell Lysis: Lyse the cells using 50 mM NaOH with agitation for 2 hours at room temperature.

-

Iron Release: Add the iron-releasing reagent to the cell lysate and incubate at 60°C for 2 hours.

-

Colorimetric Reaction: Mix the lysate with the iron detection reagent and allow the reaction to proceed for 30 minutes.

-

Absorbance Measurement: Measure the absorbance at 550 nm (or 562 nm) using a microplate reader.

-

Quantification: Prepare a standard curve with known concentrations of iron and calculate the iron content in the samples by comparing their absorbance to the standard curve.

Potential Interferences and Methodological Considerations

While the Ferrozine method is robust, certain substances can interfere with the accuracy of the measurements.

-

Copper: High concentrations of copper can form a complex with Ferrozine, leading to erroneously high iron readings[14][15]. This interference can be mitigated by using masking agents.

-

Ferric Ions (Fe³⁺): Although Ferrozine is selective for Fe²⁺, some studies have shown that in the absence of a reducing agent, Fe³⁺ can cause a slow increase in absorbance over time, particularly in the dark[16][17]. This underscores the importance of a rapid and complete reduction step for total iron analysis and timely measurement after color development.

-

Sample Matrix: Complex matrices, such as those found in soil or mineral samples, may require more rigorous digestion procedures to ensure complete dissolution of iron[17]. The standard Ferrozine method may under-report total iron in silicate-containing samples if the digestion is incomplete[17].

-

Glassware Contamination: Given the high sensitivity of the assay, it is imperative to use iron-free glassware, typically acid-washed, to prevent contamination[18].

Expert Insight: When developing a Ferrozine-based assay for a new sample type, it is crucial to perform validation studies, including spike and recovery experiments, to assess potential matrix effects and ensure the accuracy of the results.

Conclusion

Ferrozine monosodium salt hydrate stands as a cornerstone reagent in the field of analytical chemistry for the determination of iron. Its superior chemical properties—high water solubility, formation of a stable and intensely colored complex with ferrous iron, and a high molar absorptivity—provide a sensitive, reliable, and versatile method applicable across diverse scientific disciplines. By understanding the underlying chemical principles and adhering to carefully designed protocols, researchers can confidently leverage the power of Ferrozine for accurate iron quantification.

References

-

Stookey, L. L. (1970). Ferrozine—a new spectrophotometric reagent for iron. Analytical Chemistry, 42(7), 779–781. [Link]

-

Peña, A. I. J., et al. (1997). Spectrophotometric determination of iron with ferrozine by flow-injection analysis. Talanta, 44(10), 1793–1801. [Link]

-

PubChem. (n.d.). Ferrozine mono-sodium salt hydrate. National Center for Biotechnology Information. [Link]

-

Carter, P. (1977). Copper interference in the determination of iron in serum using ferrozine. Clinical Biochemistry, 10(3), 122–123. [Link]

-

Stookey, L. L. (1970). Ferrozine—a new spectrophotometric reagent for iron. ResearchGate. [Link]

-

Archem Diagnostics. (n.d.). IRON (Ferrozine Method). [Link]

-

Watson International. (n.d.). Ferrozine Monosodium salt. [Link]

-

Im, J., Lee, J., & Löffler, F. E. (2013). Interference of ferric ions with ferrous iron quantification using the ferrozine assay. Journal of Microbiological Methods, 95(3), 366–367. [Link]

-

White, J. M., & Flashka, H. A. (1973). An automated procedure, with use of ferrozine, for assay of serum iron and total iron-binding capacity. Clinical Chemistry, 19(5), 526–528. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Troubleshooting Common Issues in Ferrozine Iron Determination. [Link]

-

Jones, A. M., et al. (2015). Limitations of the ferrozine method for quantitative assay of mineral systems for ferrous and total iron. Chemical Geology, 400, 32-41. [Link]

-

White, J. M., & Flashka, H. A. (1973). An Automated Procedure, with Use of Ferrozine, for Assay of Serum Iron and Total Iron-Binding Capacity. Clinical Chemistry, 19(5), 526–528. [Link]

-

Im, J., Lee, J., & Löffler, F. E. (2013). Interference of ferric ions with ferrous iron quantification using the ferrozine assay. Semantic Scholar. [Link]

-

Atlas Medical. (n.d.). Iron FerroZine. [Link]

-

Bioresearch. (n.d.). IRON – FERROZINE. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring the Chemical Properties and Applications of Ferrozine. [Link]

-

Miller, D. M., et al. (1994). Antioxidant activity of Ferrozine–iron–amino acid complexes. Free Radical Biology and Medicine, 16(3), 309-315. [Link]

-

Suvchem. (n.d.). FERROZINE MONOSODIUM SALT (FOR BIOCHEMISTRY). [Link]

-

Smith, G. L., et al. (2021). Complexation of ferrous ions by ferrozine, 2,2′-bipyridine and 1,10-phenanthroline: Implication for the quantification of iron in biological systems. Journal of Inorganic Biochemistry, 223, 111539. [Link]

-

ResearchGate. (n.d.). The chemical structure of ferrozine and Ferrozine-Fe²⁺ complex. [Link]

-

D'Angelo, P., et al. (2021). Preparation and iron redox speciation study of the Fe(II)-binding antimicrobial protein calprotectin. STAR Protocols, 2(4), 100913. [Link]

-

Cole-Parmer. (n.d.). Material Safety Data Sheet - FerroZine iron reagent, hydrate. [Link]

Sources

- 1. faculty.nres.illinois.edu [faculty.nres.illinois.edu]

- 2. scispace.com [scispace.com]

- 3. Ferrozine sodium | 69898-45-9 [chemicalbook.com]

- 4. This compound | C20H15N4NaO7S2 | CID 71311205 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Ferrozine I CAS#: 69898-45-9 I spectrophotometric reagent I InvivoChem [invivochem.com]

- 6. watson-int.com [watson-int.com]

- 7. adipogen.com [adipogen.com]

- 8. westliberty.edu [westliberty.edu]

- 9. Ferrozine monosodium salt | Autophagy | TargetMol [targetmol.com]

- 10. suvchemlaboratorychemicals.com [suvchemlaboratorychemicals.com]

- 11. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 12. medchemexpress.com [medchemexpress.com]

- 13. Preparation and iron redox speciation study of the Fe(II)-binding antimicrobial protein calprotectin - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Copper interference in the determination of iron in serum using ferrozine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. An automated procedure, with use of ferrozine, for assay of serum iron and total iron-binding capacity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Interference of ferric ions with ferrous iron quantification using the ferrozine assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. bioresearch.com.jo [bioresearch.com.jo]

Ferrozine mono-sodium salt hydrate solubility in water and DMSO.

An In-Depth Technical Guide to the Solubility of Ferrozine Monosodium Salt Hydrate in Water and DMSO

Prepared by: Gemini, Senior Application Scientist

Introduction: The Significance of Ferrozine and its Solubility

Ferrozine, chemically known as the monosodium salt of 4,4'-[3-(pyridin-2-yl)-1,2,4-triazine-5,6-diyl]dibenzenesulfonic acid, is a highly valued chelating agent in analytical chemistry.[1] Its primary application lies in the spectrophotometric determination of iron, where it reacts with ferrous ions (Fe²⁺) to form a stable, magenta-colored complex with a distinct absorbance maximum at 562 nm.[2][3][4][5] This property makes it an indispensable tool for researchers and professionals in diverse fields, including environmental water quality monitoring, food science for assessing iron fortification, and pharmaceutical research for quantifying iron in biological samples.[2][6]

Understanding the solubility of Ferrozine monosodium salt hydrate in common laboratory solvents like deionized water and dimethyl sulfoxide (DMSO) is a critical prerequisite for its effective use. Solubility dictates the preparation of stock solutions, the design of assay buffers, and ultimately, the accuracy and reliability of experimental results. This guide provides a detailed examination of Ferrozine's solubility in these two key solvents, the underlying chemical principles, and a robust protocol for its empirical determination.

Core Principles of Ferrozine Solubility

The solubility of Ferrozine monosodium salt hydrate is governed by its molecular structure. The molecule possesses two sulfonate groups (-SO₃⁻) which, along with the sodium counter-ion (Na⁺), render it an ionic salt.[7][8] This characteristic is the primary driver of its solubility in polar solvents.

-

In Water: As a polar protic solvent, water molecules readily solvate the sodium and sulfonate ions through ion-dipole interactions. The nitrogen atoms within the triazine and pyridine rings can also participate in hydrogen bonding. The sulfonation of the parent compound, 3-(2-pyridyl)-5,6-diphenyl-1,2,4-triazine, is a deliberate synthetic step to significantly enhance its water solubility, making it suitable for aqueous-based assays.[7]

-

In DMSO: Dimethyl sulfoxide is a highly polar aprotic solvent. Its strong dipole allows it to effectively solvate the Ferrozine molecule. While it cannot donate hydrogen bonds, it is an excellent hydrogen bond acceptor, interacting with any available protons. Its ability to dissolve a wide range of organic compounds, including salts, makes it a valuable alternative when higher concentrations are needed or when formulating stock solutions for use in cell-based assays.

Quantitative Solubility Data

The following table summarizes the reported solubility values for Ferrozine monosodium salt hydrate in water and DMSO. It is important to note that these values represent the point of saturation at equilibrium and can be influenced by factors such as temperature, pH, and the specific hydration state of the salt.

| Solvent | Reported Solubility | Molar Concentration (Approx.)¹ | Notes |

| Water (H₂O) | ~50 mg/mL[1][4][7] | ~101.5 mM | Described as "soluble" to "partly soluble".[1] Ultrasonic agitation is recommended to facilitate dissolution.[4] |

| DMSO | 20 mg/mL - 50 mg/mL[4][7][9][10] | ~40.6 mM - 101.5 mM | Sonication or gentle warming is often recommended to achieve maximum solubility.[9] Use of newly opened, anhydrous DMSO is advised as hygroscopic DMSO can impact solubility.[4] |

¹Calculated based on a molecular weight of 492.46 g/mol for the anhydrous monosodium salt.[10][11]

Experimental Protocol: Determining Ferrozine Solubility

For a colored compound like Ferrozine, its solubility can be reliably determined using the Shake-Flask Method , an equilibrium-based technique, coupled with UV-Visible spectrophotometry for quantification.[12] This protocol ensures a robust and self-validating measurement of thermodynamic solubility.

Workflow for Solubility Determination

Sources

- 1. Ferrozine sodium | 69898-45-9 [chemicalbook.com]

- 2. nbinno.com [nbinno.com]

- 3. adipogen.com [adipogen.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. faculty.nres.illinois.edu [faculty.nres.illinois.edu]

- 6. Ferrozine - Water Quality Monitoring [tidjma.tn]

- 7. Buy Ferrozine | 28048-33-1 [smolecule.com]

- 8. How to Determine Solubility: 14 Steps (with Pictures) - wikiHow [wikihow.com]

- 9. Ferrozine monosodium salt | Autophagy | TargetMol [targetmol.com]

- 10. file.medchemexpress.com [file.medchemexpress.com]

- 11. ferrozine sodium salt | C20H13N4NaO6S2 | CID 23662871 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. pdf.benchchem.com [pdf.benchchem.com]

Introduction: The Quintessential Method for Iron Quantification

An In-Depth Technical Guide to the Ferrozine Assay for Iron Determination

The precise quantification of iron is a critical parameter in fields ranging from clinical diagnostics and drug development to environmental science and materials chemistry. Iron's role as a key component in numerous biological processes, including oxygen transport and cellular respiration, necessitates its accurate measurement.[1] While several methods exist, the Ferrozine-based colorimetric assay remains a cornerstone for its high sensitivity, specificity, and operational simplicity.[2][3]

Developed by Lawrence L. Stookey in 1970, the assay leverages the reagent Ferrozine, the disodium salt of 3-(2-pyridyl)-5,6-bis(4-phenylsulfonic acid)-1,2,4-triazine, which forms a stable and intensely colored magenta complex with ferrous iron (Fe²⁺).[3] This guide provides a comprehensive overview of the assay's core principles, a detailed experimental protocol with causal explanations, and insights into its practical application for research, scientific, and drug development professionals.

Core Principle: A Two-Step Chromogenic Reaction

The Ferrozine assay is elegant in its simplicity, relying on a robust two-step chemical reaction that is readily quantifiable using standard spectrophotometry. The entire process is designed to convert all iron present in a sample into a single, measurable chemical species.

-

Reduction of Ferric Iron (Fe³⁺) to Ferrous Iron (Fe²⁺): Ferrozine chelates specifically with the ferrous (Fe²⁺) form of iron.[4] Most biological and environmental samples, however, contain a mixture of both ferrous and ferric (Fe³⁺) iron, with Fe³⁺ often bound to transport or storage proteins like transferrin.[5][6] Therefore, to measure total iron, a preliminary reduction step is mandatory. This is achieved by adding a reducing agent, such as ascorbic acid or hydroxylamine, which efficiently donates electrons to convert Fe³⁺ to Fe²⁺.[1][5][6] This step ensures that all iron in the sample is available for chelation.

-

Chelation and Color Formation: Following reduction, Ferrozine is introduced. Three molecules of Ferrozine act as bidentate ligands, coordinating with a single ferrous (Fe²⁺) ion.[3][7] This reaction forms a stable, water-soluble magenta-colored complex, [Fe(Ferrozine)₃]²⁺. The intensity of this color is directly proportional to the concentration of iron in the sample and exhibits a strong, sharp absorbance peak at a maximum wavelength (λmax) of 562 nm.[2][3][8] The complex is stable over a broad pH range of 4 to 9.[3]

Visualizing the Core Mechanism

The following diagram illustrates the fundamental chemical transformations in the Ferrozine assay.

Caption: Standard workflow for the Ferrozine iron assay.

Limitations, Interferences, and Troubleshooting

While robust, the Ferrozine assay is not without potential pitfalls. Awareness of these issues is key to generating reliable data.

-

Interference from Other Metal Ions: Ferrozine is highly specific for Fe²⁺. However, extremely high concentrations of other divalent metal ions, particularly Cu²⁺, can cause positive interference. [3][9]In most biological samples, the concentration of these interfering ions is too low to significantly impact results. If suspected, specific chelating agents can be used to mask interfering ions.

-

Sample Matrix Effects: Hemolysis in serum or plasma samples can falsely elevate iron readings, as red blood cells contain a high concentration of iron. [1][5]Lipemic (high lipid) samples may also interfere with spectrophotometric readings and should be clarified. [5]* Reagent Purity and Stability: The purity of the Ferrozine reagent is critical for consistent results. [10]Reagents should be stored properly (typically at 2-8°C, protected from light) to prevent degradation. [1][5]Deterioration can be indicated by turbidity or a high blank absorbance. [1][5]* Incomplete Reduction or Release: For samples with tightly bound iron (e.g., in mineral samples or nanoparticles), the acid digestion and reduction steps may need to be harsher or longer to ensure all iron is accessible to the Ferrozine. [2][11]

Conclusion

The Ferrozine assay for iron determination stands as a powerful and validated analytical method. Its high sensitivity, rooted in the large molar absorptivity of the ferrous-ferrozine complex, combined with its operational simplicity and robustness, ensures its continued relevance in modern scientific research and development. By understanding the core chemical principles, adhering to validated protocols, and being mindful of potential interferences, researchers can confidently and accurately quantify iron, enabling deeper insights into its role in biological and chemical systems.

References

- Im, J., Lee, S. H., & Löffler, F. E. (2013). Interference of ferric ions with ferrous iron quantification using the ferrozine assay. Journal of Microbiological Methods, 95(3), 366-367.

- Linear Chemicals. (n.d.). IRON FERROZINE.

- Atlas Medical. (n.d.).

- Kamiya Biomedical Company. (2014). Iron Assay (Ferrozine Chromogenic Method).

- Archem Diagnostics. (n.d.). IRON (Ferrozine Method).

- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.).

- Carter, P. (1977). Copper interference in the determination of iron in serum using ferrozine. Clinical Biochemistry, 10(3), 122-123.

- Request PDF. (n.d.). Interference of ferric ions with ferrous iron quantification using the ferrozine assay.

- Ring, H. L., et al. (2018). Ferrozine Assay for Simple and Cheap Iron Analysis of Silica-Coated Iron Oxide Nanoparticles. Semantic Scholar.

- Flow Injection Tutorial. (n.d.). Molar Absorptivity of Fe(II) Ferrozine Complex.

- Stookey, L. L. (1970). Ferrozine—a new spectrophotometric reagent for iron. Analytical Chemistry, 42(7), 779-781.

- Graf, E., & Eaton, J. W. (1993). Antioxidant activity of Ferrozine–iron–amino acid complexes. Proceedings of the National Academy of Sciences, 90(24), 11568-11572.

- Riemer, J., Hoepken, H. H., Czerwinska, M., Dring, M., & Armstrong, V. W. (2004). Colorimetric ferrozine-based assay for the quantitation of iron in cultured cells. Analytical Biochemistry, 331(2), 370-375.

- Chegg. (2022). Solved (iii) The molar absorptivity of the [Fe( Ferrozine) )3]2+ complex is 27900 cm−1M−1.

- Request PDF. (n.d.). Limitations of the ferrozine method for quantitative assay of mineral systems for ferrous and total iron.

- Medichem Middle East. (n.d.). Iron (Ferrozine) Manual Procedure.

- ResearchGate. (2014). Can anyone recommend a ferrozine assay protocol (for tissue samples)?.

- Chen, Y. H., et al. (2024). Amended Ferrozine Assay for Quantifying Magnetosome Iron Content in Magnetotactic Bacteria. ACS Omega.

- Request PDF. (n.d.). Iron Determination by Ferrozine Method.

- ResearchGate. (n.d.).

- Waite, T. D., & Morel, F. M. (1984). Kinetics of the complexation of iron(II) with ferrozine. Inorganic Chemistry, 23(18), 2926-2930.

- Request PDF. (n.d.). Complexation of ferrous ions by ferrozine, 2,2′-bipyridine and 1,10-phenanthroline: Implication for the quantification of iron in biological systems.

- ResearchGate. (n.d.). The chemical structure of ferrozine and Ferrozine-Fe²⁺ complex.

Sources

- 1. atlas-medical.com [atlas-medical.com]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. faculty.nres.illinois.edu [faculty.nres.illinois.edu]

- 4. researchgate.net [researchgate.net]

- 5. linear.es [linear.es]

- 6. archem.com.tr [archem.com.tr]

- 7. researchgate.net [researchgate.net]

- 8. Antioxidant activity of Ferrozine–iron–amino acid complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Copper interference in the determination of iron in serum using ferrozine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. nbinno.com [nbinno.com]

- 11. researchgate.net [researchgate.net]

A Senior Application Scientist's Guide to the Spectrophotometric Properties of the Ferrozine-Iron Complex

For researchers, scientists, and professionals in drug development, the precise quantification of iron is a critical parameter in a myriad of biological and chemical systems. Among the various analytical methods available, the Ferrozine-based spectrophotometric assay stands out for its sensitivity, specificity, and robustness. This guide provides an in-depth exploration of the core principles and practical application of this technique, grounded in established scientific literature and field-proven insights.

The Foundational Chemistry of the Ferrozine-Iron Interaction

At its core, the Ferrozine assay leverages the formation of a stable, intensely colored complex between Ferrozine (the disodium salt of 3-(2-pyridyl)-5,6-bis(4-phenylsulfonic acid)-1,2,4-triazine) and ferrous iron (Fe²⁺).[1] This reaction is highly specific for the ferrous state of iron. Therefore, to determine the total iron content in a sample, any ferric iron (Fe³⁺) present must first be reduced to Fe²⁺. This reduction is typically achieved using a reducing agent such as ascorbic acid or hydroxylamine hydrochloride.[1][2][3]

The stoichiometry of the complex formation is a key aspect of its reliability. Spectrophotometric titration has demonstrated that three molecules of Ferrozine chelate a single ferrous ion, forming a stable [Fe(Ferrozine)₃]²⁺ complex.[1] This tris complex exhibits a characteristic magenta color, which is the basis for its spectrophotometric quantification.[1]

Critical Spectrophotometric Parameters

The utility of the Ferrozine-iron complex in quantitative analysis is defined by its distinct spectrophotometric properties. Understanding these parameters is essential for accurate and reproducible measurements.

| Parameter | Value | Significance |

| Molar Absorptivity (ε) | 27,900 L mol⁻¹ cm⁻¹ | This high molar absorptivity is indicative of the assay's high sensitivity, allowing for the detection of low concentrations of iron.[1][4] |

| Wavelength of Maximum Absorbance (λmax) | 562 nm | Measuring absorbance at this wavelength provides the greatest sensitivity and minimizes interference from other components in the sample matrix.[1][5] |

| Optimal pH Range | 4 to 9 | The Ferrozine-iron complex forms completely and remains stable within this broad pH range, offering experimental flexibility.[1][6] |

| Beer-Lambert Law Compliance | Up to ~4 mg/L of Fe | The linear relationship between absorbance and concentration holds true up to this concentration, defining the quantitative range of the assay.[1] |

Experimental Workflow: A Self-Validating Protocol

The following protocol is designed to be a self-validating system, with built-in checks and considerations to ensure data integrity. The causality behind each step is explained to provide a deeper understanding of the methodology.

Reagent Preparation

-

Ferrozine Solution (e.g., 6.5 mM): Dissolve an appropriate amount of high-purity Ferrozine in deionized water. The purity of the Ferrozine is paramount to achieving consistent and accurate results.[7]

-

Reducing Agent (e.g., 1 M Ascorbic Acid): Prepare a fresh solution of ascorbic acid. Ascorbic acid solutions can degrade over time, especially when exposed to light and air.[8] Preparing this reagent fresh ensures potent reducing capacity.

-

Buffer Solution (e.g., 0.4 M Ammonium Acetate, pH ~4.3-5.5): A buffer is crucial to maintain the pH within the optimal range for complex formation.[1][9] An ammonium acetate buffer is commonly used.

-

Iron Standard Stock Solution (e.g., 1000 mg/L): A certified iron standard is necessary for generating a reliable calibration curve. Acidification of the stock solution (e.g., with HCl or H₂SO₄) prevents the oxidation of Fe²⁺ and precipitation of Fe³⁺ hydroxides.

Sample Preparation

The goal of sample preparation is to liberate all iron from its matrix and ensure it is in the ferrous state, ready to react with Ferrozine.

-

Acid Digestion (for total iron): For samples containing bound or particulate iron, an acid digestion step is necessary. This is often performed with hydrochloric acid and heating to dissolve all forms of iron.[1][8]

-

Reduction of Ferric Iron: An excess of a reducing agent like ascorbic acid is added to the sample to quantitatively convert all Fe³⁺ to Fe²⁺.[2][3] An incubation period is required for this reaction to go to completion.

Assay Procedure

-

Calibration Curve: Prepare a series of iron standards of known concentrations from the stock solution. These standards must be treated with the same reagents (reducing agent, buffer) as the unknown samples to ensure matrix consistency.

-

Blank Preparation: A reagent blank, containing all reagents except the iron standard, is essential to zero the spectrophotometer and account for any background absorbance from the reagents themselves.

-

Reaction Mixture: In a suitable container (e.g., microplate well or cuvette), combine the prepared sample (or standard), the reducing agent, and the buffer.

-

Color Development: Add the Ferrozine solution to initiate the color-forming reaction. Allow sufficient time for the color to develop fully and stabilize.[10]

-

Spectrophotometric Measurement: Measure the absorbance of the standards and samples at 562 nm.[1]

Data Analysis

-

Calibration Curve Generation: Plot the absorbance of the standards against their corresponding concentrations. Perform a linear regression to obtain the equation of the line (y = mx + c) and the correlation coefficient (R²). An R² value close to 1.0 indicates a strong linear relationship.

-

Concentration Determination: Use the equation from the calibration curve to calculate the iron concentration in the unknown samples based on their absorbance readings.

Caption: Experimental workflow for the Ferrozine-based iron assay.

Structural Insights into the Ferrozine-Iron Complex

The high stability and intense color of the Ferrozine-iron complex are direct consequences of its molecular structure. Ferrozine acts as a bidentate ligand, meaning it binds to the central iron atom at two points.[11] The nitrogen atoms in the pyridine and triazine rings of the Ferrozine molecule coordinate with the ferrous ion. Three Ferrozine molecules arrange themselves octahedrally around the central Fe²⁺ ion, resulting in the stable [Fe(Ferrozine)₃]²⁺ complex.[1]

Caption: Chelation of a central Fe²⁺ ion by three Ferrozine ligands.

Potential Interferences and Mitigation Strategies

While the Ferrozine assay is robust, awareness of potential interferences is crucial for accurate quantification.

-

Other Metal Ions: Although Ferrozine is highly specific for ferrous iron, high concentrations of other metal ions such as Co(II) and Cu(I) can cause interference. Proper sample preparation and, if necessary, the use of masking agents can mitigate these effects.[7]

-

Chelating Agents: Strong chelating agents like EDTA present in the sample can compete with Ferrozine for binding to Fe²⁺, leading to an underestimation of the iron concentration.[10]

-

Sample Turbidity: Particulate matter in the sample can scatter light and lead to erroneously high absorbance readings. Centrifugation or filtration of the sample prior to analysis is recommended to remove any turbidity.[10]

-

Ferric Ions: The presence of ferric ions (Fe³⁺) can interfere with the measurement of ferrous iron (Fe²⁺) by affecting the absorbance measurements, which can increase with incubation time.[12]

By understanding the fundamental principles, adhering to a well-structured protocol, and being mindful of potential interferences, researchers can confidently employ the Ferrozine-based spectrophotometric assay for the accurate and reliable quantification of iron in a wide range of applications.

References

-

Interference of ferric ions with ferrous iron quantification using the ferrozine assay. Journal of Microbiological Methods, 95(3), 366-367. [Link]

-

Stookey, L. L. (1970). Ferrozine—a new spectrophotometric reagent for iron. Analytical Chemistry, 42(7), 779-781. [Link]

-

Iron Assay (Ferrozine Chromogenic Method). Kamiya Biomedical Company. [Link]

-

Ring, H. L., Gao, Z., Klein, N., Garwood, M., Bischof, J. C., & Haynes, C. L. (2018). Ferrozine assay for simple and cheap iron analysis of silica-coated iron oxide nanoparticles. ChemRxiv. [Link]

-

Iron Determination (Ferrozine Assay). Labor. [Link]

-

Troubleshooting Common Issues in Ferrozine Iron Determination. NINGBO INNO PHARMCHEM CO.,LTD. [Link]

-

Molar Absorptivity. Flow Injection Tutorial. [Link]

-

IRON FERROZINE. Linear Chemicals. [Link]

-

Iron FerroZine, Colorimetric Quantitative determination of iron. Atlas Medical. [Link]

-

Optimized ferrozine-based assay for dissolved iron. ResearchGate. [Link]

-

Antioxidant activity of Ferrozine–iron–amino acid complexes. Proceedings of the National Academy of Sciences, 98(20), 11189-11194. [Link]

-

FerroZine® Method1 Method 8147 0.009 to 1.400 mg/L Fe Reagent Solution Pillows Test preparation Instrument-specific information. Hach. [Link]

-

An optimised spectrophotometric assay for convenient and accurate quantitation of intracellular iron from iron oxide nanoparticles. Nanotheranostics, 1(3), 301-313. [Link]

-

Solved (iii) The molar absorptivity of the [Fe( Ferrozine) | Chegg.com. [Link]

-

A Comparative Spectrophotometric Study Using Ferrozine and 1,10-Ortho-phenanthroline to Evaluate the Iron Redox Ratio. Journal of the Ceramic Society of Japan, 124(5), 614-617. [Link]

-

(PDF) Ferrozine---a new spectrophotometric reagent for iron (1970) | Lawrence L. Stookey. ResearchGate. [Link]

-

Exploring the Chemical Properties and Applications of Ferrozine. NINGBO INNO PHARMCHEM CO.,LTD. [Link]of-ferrozine-270823.html)

Sources

- 1. faculty.nres.illinois.edu [faculty.nres.illinois.edu]

- 2. atlas-medical.com [atlas-medical.com]

- 3. jstage.jst.go.jp [jstage.jst.go.jp]

- 4. Solved (iii) The molar absorptivity of the [Fe( Ferrozine) | Chegg.com [chegg.com]

- 5. nbinno.com [nbinno.com]

- 6. researchgate.net [researchgate.net]

- 7. nbinno.com [nbinno.com]

- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 9. An optimised spectrophotometric assay for convenient and accurate quantitation of intracellular iron from iron oxide nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]

- 10. kamiyabiomedical.com [kamiyabiomedical.com]

- 11. (PDF) Ferrozine---a new spectrophotometric reagent for iron (1970) | Lawrence L. Stookey | 4676 Citations [scispace.com]

- 12. Interference of ferric ions with ferrous iron quantification using the ferrozine assay - PubMed [pubmed.ncbi.nlm.nih.gov]

Ferrozine mono-sodium salt hydrate safety data sheet and handling.

An In-Depth Technical Guide to the Safe Handling of Ferrozine Monosodium Salt Hydrate

Introduction: Understanding Ferrozine

Ferrozine monosodium salt hydrate is a highly sensitive and specific spectrophotometric reagent primarily utilized in analytical chemistry for the quantification of iron.[1] Its chemical structure, a sulfonated derivative of a triazine compound, allows it to form a stable and intensely colored magenta complex with ferrous iron (Fe²⁺).[1] This property makes it an indispensable tool for researchers, scientists, and drug development professionals in diverse fields, including food science, environmental monitoring, and pharmaceutical research, for assessing iron content with high precision.[1][2]

While its analytical utility is well-established, the safe and effective use of Ferrozine hinges on a thorough understanding of its potential hazards and the implementation of rigorous handling protocols. This guide provides a comprehensive overview of the safety data, handling procedures, and emergency responses associated with Ferrozine monosodium salt hydrate, ensuring the integrity of experimental outcomes and, most importantly, the safety of laboratory personnel.

Chapter 1: Hazard Identification and GHS Classification

Ferrozine monosodium salt hydrate is classified as hazardous under the OSHA Hazard Communication Standard (29 CFR 1910.1200).[3] The primary hazards are related to its irritant properties.[4][5] Understanding this classification is the first step in establishing a safe handling environment.

The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a standardized framework for communicating hazard information. The classification for Ferrozine is summarized below.

Table 1: GHS Hazard Classification for Ferrozine Monosodium Salt Hydrate

| Hazard Class | Category | Hazard Statement | Signal Word |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation | Warning |

| Serious Eye Damage/Eye Irritation | Category 2 / 2A | H319: Causes serious eye irritation | Warning |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation | Warning |

Causality of Hazards: The hazard statements stem from the chemical's reactivity.

-

H315 (Skin Irritation): Direct contact with the skin can lead to redness, itching, and inflammation.[7]

-

H319 (Serious Eye Irritation): The compound is particularly hazardous to the eyes, causing significant irritation that requires immediate attention to prevent damage.[7]

-

H335 (Respiratory Irritation): As a fine powder, Ferrozine can easily become airborne.[4] Inhalation of the dust can irritate the mucous membranes and the respiratory tract, leading to coughing and shortness of breath.[5]

Caption: GHS Hazard Profile for Ferrozine.

Chapter 2: Core Safety Principles & Proactive Handling

A proactive approach to safety is paramount. This involves a combination of engineering controls, appropriate Personal Protective Equipment (PPE), and standardized handling procedures to minimize exposure.

Engineering Controls: The First Line of Defense

The primary engineering control for handling powdered Ferrozine is a certified chemical fume hood or a ventilated enclosure.[4][5] This is crucial for preventing the inhalation of airborne dust particles.[5] Additionally, all workstations where Ferrozine is handled must be equipped with an eyewash station and a safety shower for immediate emergency use.[4][5]

Personal Protective Equipment (PPE)

The selection of appropriate PPE is non-negotiable and provides a critical barrier against exposure.

Table 2: Required PPE for Handling Ferrozine

| Body Part | Protection | Standard/Specification | Rationale |

| Eyes/Face | Safety Goggles or Glasses with Side Shields | OSHA 29 CFR 1910.133 or EN166 | Protects against dust particles and accidental splashes causing serious eye irritation.[3][9] |

| Hands | Nitrile or other chemical-resistant gloves | EN ISO 374 | Prevents skin contact and subsequent irritation. Gloves must be inspected before use and disposed of properly.[9][10] |

| Body | Laboratory Coat | N/A | Protects skin and personal clothing from contamination.[4] |

| Respiratory | NIOSH/MSHA-approved respirator (if needed) | OSHA 29 CFR 1910.134 or EN 149 | Required when engineering controls are insufficient or during spill cleanup to prevent respiratory tract irritation.[3][9] |

Experimental Protocol: Safe Weighing and Solution Preparation

This protocol is designed to be a self-validating system, where each step mitigates a specific risk identified in the hazard assessment.

Objective: To safely weigh solid Ferrozine and prepare an aqueous stock solution.

Methodology:

-

Preparation: Before retrieving the chemical, ensure the chemical fume hood is operational and the workspace is clean. Don all required PPE (lab coat, gloves, safety goggles).

-

Chemical Retrieval: Transport the sealed container of Ferrozine to the fume hood. Keep the container closed until you are ready to weigh.

-

Weighing:

-

Place a weigh boat on the analytical balance inside the fume hood and tare it.

-

Carefully open the Ferrozine container. Causality Note: Opening the container inside the fume hood contains any dust that may become airborne.

-

Using a clean spatula, gently transfer the desired amount of Ferrozine powder to the weigh boat. Avoid generating dust by using slow, deliberate movements.[4][5]

-

Securely close the primary Ferrozine container immediately after weighing.

-

-

Solubilization:

-

Carefully transfer the weighed powder into a suitable beaker or volumetric flask containing a portion of the desired solvent (typically deionized water).

-

Rinse the weigh boat with a small amount of the solvent and add the rinsing to the flask to ensure a complete transfer.

-

Add the remaining solvent to reach the final volume, cap the flask, and mix by inversion or with a magnetic stirrer until fully dissolved. Ferrozine is soluble in water.[3]

-

-

Cleanup:

-

Wipe down the spatula and the balance with a damp cloth.

-

Dispose of the weigh boat and any contaminated wipes in the designated solid chemical waste container.

-

Remove gloves using the proper technique and dispose of them.

-

Wash hands thoroughly with soap and water.[5]

-

Caption: Workflow for Safe Handling and Solution Preparation.

Chapter 3: Storage, Stability, and Incompatibilities

Proper storage is crucial for maintaining the chemical's integrity and preventing hazardous reactions.

-

Storage Conditions: Store Ferrozine in a tightly closed container in a cool, dry, and well-ventilated area.[3][4][5] The recommended storage temperature is between 8°C and 25°C.[11] Keep the container away from heat, ignition sources, and direct sunlight.[11][12]

-

Stability: The compound is stable under normal temperatures and pressures.[12] However, dust generation should be avoided.[4][12]

-

Incompatible Materials: Keep Ferrozine segregated from strong oxidizing agents and strong acids to prevent potentially exothermic or hazardous reactions.[6][12]

-

Hazardous Decomposition Products: In the event of a fire, thermal decomposition can produce toxic gases, including carbon monoxide, carbon dioxide, and oxides of sulfur and nitrogen.[5][12][13]

Chapter 4: Emergency Procedures and First Aid

Rapid and correct response to an exposure or spill is critical. All personnel must be familiar with these procedures.

Table 3: First-Aid Measures for Ferrozine Exposure

| Exposure Route | Procedure |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[3][4][12] |

| Skin Contact | Remove contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes. If skin irritation occurs or persists, get medical advice/attention.[3][4] |

| Inhalation | Move the victim to fresh air and keep them at rest in a position comfortable for breathing. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek medical attention if you feel unwell.[3][4][12] |

| Ingestion | Do NOT induce vomiting. If the person is conscious and alert, rinse their mouth with water and have them drink 2-4 cupfuls of water or milk. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[5][12] |

Accidental Release Measures (Spills)

-

Evacuate: Evacuate non-essential personnel from the spill area.[13]

-

Ventilate: Ensure adequate ventilation.

-

Protect: Wear all required PPE, including respiratory protection if necessary.[12]

-

Contain & Clean:

-

Decontaminate: Clean the spill area thoroughly once the material has been removed.

Caption: Flowchart for Emergency Spill or Exposure Response.

Chapter 5: Waste Disposal

Chemical waste must be managed responsibly to prevent environmental contamination and ensure regulatory compliance.

-

Classification: Waste generators must determine if the chemical waste is classified as hazardous according to EPA guidelines (40 CFR Parts 261.3) and any state or local regulations.[4]

-

Disposal: Dispose of Ferrozine waste and contaminated materials in a designated, approved hazardous waste disposal plant.[3][6] Do not dispose of the material down the drain or into the environment.[3][12] All waste containers must be properly labeled.

Application Insight: Safety in the Ferrozine Assay

The primary application of Ferrozine is the colorimetric quantification of ferrous iron.[1][14] The assay's workflow involves several steps where the principles outlined in this guide are directly applicable.

Simplified Assay Principle: Ferrozine reacts with Fe²⁺ to form a magenta-colored complex whose absorbance is measured at ~562 nm.[1][14] This allows for the calculation of the iron concentration based on a standard curve.

Caption: Safety-Integrated Workflow for the Ferrozine Iron Assay.

When performing this assay, remember that every step involving the handling of the Ferrozine reagent, from the initial weighing of the powder to the final addition to the sample, must be conducted in accordance with the safety protocols detailed in this guide.

Conclusion

Ferrozine monosodium salt hydrate is a powerful analytical reagent, but its utility must be balanced with a profound respect for its potential hazards. By integrating the principles of GHS hazard communication, engineering controls, proper PPE usage, and diligent handling procedures, researchers can confidently and safely leverage the capabilities of this chemical. Adherence to these guidelines not only ensures personal safety but also promotes a culture of safety and scientific integrity within the laboratory.

References

-

Cole-Parmer. (n.d.). Material Safety Data Sheet - FerroZine iron reagent, hydrate. Retrieved from [Link]

-

Suvchem Laboratory Chemicals. (n.d.). FERROZINE MONOSODIUM SALT (FOR BIOCHEMISTRY). Retrieved from [Link]

-

Oxford Lab Fine Chem LLP. (n.d.). material safety data sheet - ferrozine monosodium salt ar. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Ferrozine mono-sodium salt hydrate. PubChem Compound Database. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). ferrozine sodium salt. PubChem Compound Database. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring the Chemical Properties and Applications of Ferrozine. Retrieved from [Link]

-

Suvchem Laboratory Chemicals. (n.d.). FERROZINE MONOSODIUM SALT (FOR BIOCHEMISTRY) MSDS. Retrieved from [Link]

-

s d fine-chem limited. (n.d.). Chemwatch MSDS 5501-91. Retrieved from [Link]

-

University of Nebraska-Lincoln. (2022). Ferrozine Assay for Simple and Cheap Iron Analysis of Silica-Coated Iron Oxide Nanoparticles. ChemRxiv. Retrieved from [Link]

-

ResearchGate. (n.d.). Iron Determination by Ferrozine Method. Retrieved from [Link]

-

Stookey, L. L. (1970). Ferrozine---a new spectrophotometric reagent for iron. Analytical Chemistry. Retrieved from [Link]

-

Gibbs, C. R. (1976). Characterization and application of FerroZine iron reagent as a ferrous iron indicator. Analytical Chemistry. Retrieved from [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. chemrxiv.org [chemrxiv.org]

- 3. westliberty.edu [westliberty.edu]

- 4. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 5. suvchemlaboratorychemicals.com [suvchemlaboratorychemicals.com]

- 6. fishersci.com [fishersci.com]

- 7. cdn.caymanchem.com [cdn.caymanchem.com]

- 8. fishersci.at [fishersci.at]

- 9. cdhfinechemical.com [cdhfinechemical.com]

- 10. dcfinechemicals.com [dcfinechemicals.com]

- 11. Ferrozine Sodium or Ferrozine Monosodium Salt Manufacturers, SDS [mubychem.com]

- 12. bio.vu.nl [bio.vu.nl]

- 13. oxfordlabfinechem.com [oxfordlabfinechem.com]

- 14. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Molar Absorptivity of the Ferrozine-Fe²⁺ Complex

A Senior Application Scientist's Perspective for Researchers and Drug Development Professionals

Introduction: The Central Role of Ferrozine in Iron Quantification

Among the various chromogenic reagents developed for this purpose, Ferrozine (3-(2-Pyridyl)-5,6-bis(4-phenylsulfonic acid)-1,2,4-triazine) stands out for its exceptional sensitivity and specificity for the ferrous ion (Fe²⁺).[3][4] First introduced by Stookey in 1970, Ferrozine rapidly became a reagent of choice due to the intensely colored, stable, and highly water-soluble magenta complex it forms with Fe²⁺.[3][5][6] The utility of this reaction hinges on a fundamental principle of spectrophotometry: the Beer-Lambert Law, and a key physical constant derived from it—the molar absorptivity.

This guide provides an in-depth exploration of the molar absorptivity of the Ferrozine-Fe²⁺ complex, moving beyond a simple statement of its value to explain the underlying chemistry, the robust methodology for its determination, and the critical factors that ensure accurate and reproducible results in a research and development setting.

The Chemistry of Complexation: More Than Just Color

The reaction between Ferrozine and ferrous iron is a classic example of coordination chemistry. Three molecules of the bidentate ligand, Ferrozine, coordinate with a single ferrous ion to form a stable tris-complex, [Fe(Ferrozine)₃]²⁺.[3]

Fe²⁺ + 3 Ferrozine → [Fe(Ferrozine)₃]²⁺ (Magenta Complex)

This complex exhibits a strong absorbance maximum (λₘₐₓ) at 562 nm , which provides an excellent analytical window with minimal interference from common biological matrix components.[7][8][9] The formation of this stable complex is rapid and complete over a broad pH range of 4 to 9, a key advantage for its application in diverse sample types.[3]

It is crucial to recognize that Ferrozine is specific to the ferrous (Fe²⁺) state of iron.[4] Therefore, any assay aiming to determine total iron must incorporate a reduction step to convert all ferric iron (Fe³⁺) present in the sample to the ferrous state. Ascorbic acid and hydroxylamine hydrochloride are common and effective reducing agents for this purpose.[1][3][10]

Figure 1. Formation of the Ferrozine-Fe²⁺ Complex.

The Beer-Lambert Law: The Foundation of Quantification

Spectrophotometric quantification is governed by the Beer-Lambert Law, which establishes a linear relationship between the absorbance of a solution and the concentration of the absorbing species.

A = εbc

Where:

-

A is the absorbance (unitless)

-

ε (epsilon) is the molar absorptivity (also known as the molar extinction coefficient), a constant specific to the substance at a given wavelength. Its units are L·mol⁻¹·cm⁻¹.

-

b is the path length of the cuvette, typically 1 cm.

-

c is the concentration of the absorbing species in mol·L⁻¹.

The molar absorptivity (ε) is an intrinsic measure of how strongly a chemical species absorbs light at a particular wavelength. A high ε value, like that of the Ferrozine-Fe²⁺ complex, signifies that even low concentrations of the analyte will produce a significant, easily measurable absorbance signal. This high sensitivity is a major advantage of the Ferrozine assay.[3]

Experimental Determination of Molar Absorptivity (ε)

Determining ε is not merely a theoretical exercise; it is the cornerstone of a validated, trustworthy assay. The value is derived from the slope of a meticulously prepared calibration curve. Here, we outline a self-validating protocol.

Reagents and Preparation:

-

Iron Standard Stock Solution (e.g., 1000 µg/mL): Prepare by dissolving a precise mass of electrolytic iron or a certified iron standard (e.g., ferrous ammonium sulfate hexahydrate) in a minimal amount of dilute acid (e.g., HCl or H₂SO₄) and diluting to a final volume with ultrapure water.[3] Expert Insight: Using ferrous ammonium sulfate is often more reliable than ferrous sulfate heptahydrate, which can be prone to efflorescence (losing water of hydration), thus altering its effective molecular weight.[11]

-

Reducing Agent (e.g., 10% w/v Ascorbic Acid): Prepare fresh daily in ultrapure water to prevent oxidation.

-

Buffer Solution (e.g., 0.5 M Ammonium Acetate, pH ~5.5): Dissolve ammonium acetate in water and adjust pH if necessary. This buffer maintains the optimal pH for complex formation.[3]

-

Ferrozine Reagent (e.g., 6.5 mM): Dissolve Ferrozine disodium salt in the buffer solution. Store protected from light.[10]

Step-by-Step Protocol:

-

Prepare Working Iron Standards: Create a series of at least five dilutions from the stock solution (e.g., 0.5, 1.0, 2.0, 3.0, 4.0 µg/mL Fe²⁺) in volumetric flasks. Also, prepare a "zero" standard containing only the diluent (reagent blank).

-

Sample Preparation: To an aliquot (e.g., 1.0 mL) of each standard and the blank in separate test tubes, add the reducing agent (e.g., 100 µL of 10% ascorbic acid) to ensure all iron is in the Fe²⁺ state. Mix and allow to react for ~10-20 minutes.[10]

-

Color Development: Add the Ferrozine reagent (e.g., 1.0 mL) to each tube. The final pH should be between 4 and 9.[3]

-

Incubation: Mix thoroughly and allow the solutions to stand for a minimum of 5-10 minutes at room temperature for full color development.[1][12] The color is stable for at least 30 minutes.[1]

-

Spectrophotometric Measurement: Set the spectrophotometer to 562 nm .[1][9] Zero the instrument using the reagent blank. Measure the absorbance of each iron standard.

-

Data Analysis and Calculation:

-

Plot a graph of Absorbance (y-axis) versus Iron Concentration in mol/L (x-axis).

-

Perform a linear regression analysis on the data points. The resulting equation will be in the form y = mx + c, where 'm' is the slope of the line.

-

According to the Beer-Lambert Law (A = εbc), the slope (m) of this line is equal to εb.

-

Assuming a standard cuvette with a path length (b) of 1 cm, the molar absorptivity (ε) is equal to the slope of the calibration curve.

-

Sources

- 1. atlas-medical.com [atlas-medical.com]

- 2. adipogen.com [adipogen.com]

- 3. faculty.nres.illinois.edu [faculty.nres.illinois.edu]

- 4. nbinno.com [nbinno.com]

- 5. (PDF) Ferrozine---a new spectrophotometric reagent for iron (1970) | Lawrence L. Stookey | 4676 Citations [scispace.com]

- 6. Ferrozine-A New Spectrophotometric Reagent for Iron | EPIC [epic.awi.de]

- 7. Antioxidant activity of Ferrozine–iron–amino acid complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 8. medchemexpress.com [medchemexpress.com]

- 9. m.youtube.com [m.youtube.com]

- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 11. Determination of the molar extinction coefficient for the ferric reducing/antioxidant power assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. kelid1.ir [kelid1.ir]

A Technical Guide to the Ferrozine Assay: Selective Quantification of Ferrous and Total Iron for Researchers and Drug Development Professionals

In the landscape of biomedical research and pharmaceutical development, the precise quantification of iron in its different oxidation states is of paramount importance. Iron, a transition metal essential for a myriad of biological processes, can also be a potent catalyst for oxidative damage. The ability to distinguish between its ferrous (Fe²⁺) and ferric (Fe³⁺) forms is crucial for understanding disease mechanisms, evaluating drug efficacy, and ensuring product quality. This technical guide provides an in-depth exploration of the ferrozine assay, a robust and sensitive colorimetric method for the selective determination of ferrous iron and, by extension, total iron.

The Principle of the Ferrozine Assay: A Tale of Two Oxidation States

The ferrozine assay is a widely used colorimetric method for determining soluble iron concentrations.[1] At its core, the ferrozine assay relies on the highly specific reaction between the chromogenic chelator, Ferrozine (3-(2-pyridyl)-5,6-bis(4-phenylsulfonic acid)-1,2,4-triazine), and ferrous iron (Fe²⁺)[2][3]. This reaction is the cornerstone of the assay's utility and specificity.

The Ferrous Reaction: A Vivid and Stable Complex

Ferrozine is a bidentate ligand that forms a stable, water-soluble magenta complex with ferrous iron.[4][5] Three molecules of ferrozine coordinate with one ferrous ion to form the [Fe(Ferrozine)₃]²⁺ complex.[4] This complex exhibits a strong absorbance maximum at 562 nm, allowing for sensitive and accurate quantification using spectrophotometry.[6][7] The intensity of the purple color is directly proportional to the concentration of ferrous iron in the sample.[8][9]

The reaction is rapid and proceeds to completion over a broad pH range of 4 to 9.[4] This wide pH tolerance adds to the robustness of the assay, making it applicable to a variety of sample matrices.

The Ferric Non-Reaction: The Basis of Selectivity

Crucially, Ferrozine does not form a colored complex with ferric iron (Fe³⁺).[10] This inherent specificity is the key to the assay's ability to selectively measure ferrous iron in a sample that may contain both oxidation states. While some studies have noted a potential for Fe³⁺ to interfere with Fe²⁺ measurements under specific conditions, particularly in the dark and with prolonged incubation, the immediate reaction is overwhelmingly specific to ferrous iron.[1][11]

This selectivity allows researchers to directly quantify the biologically active and potentially pro-oxidant Fe²⁺ pool within a sample.

Figure 1: Reaction of Ferrozine with Ferrous and Ferric Iron.

Experimental Protocols: A Step-by-Step Guide

The following protocols provide a framework for the determination of ferrous iron and total iron using the ferrozine assay. It is essential to use high-purity reagents and acid-washed glassware to avoid iron contamination.[8][12]

Reagent Preparation

-

Ferrozine Reagent (6.5 mM in 5 M Ammonium Acetate):

-

Dissolve 9.7 g of ammonium acetate in approximately 5 mL of Milli-Q water. Note that this is an endothermic reaction and the solution will become cold.[6]

-

Once fully dissolved, add 80 mg of Ferrozine.[6]

-

Dilute the final solution to 25 mL with Milli-Q water.[6] Store in the dark at room temperature; the solution is stable for about a week.[6]

-

-

Reducing Agent (1.2 M Ascorbic Acid):

-

Dissolve 0.3522 g of ascorbic acid in 5 mL of Milli-Q water.[6] Prepare this solution fresh daily.

-

-

Iron Standard (1000 ppm Fe²⁺):

Protocol for Ferrous Iron (Fe²⁺) Determination

This protocol is designed for the direct measurement of ferrous iron in a sample.

-

Sample Preparation: Prepare your sample in a suitable buffer. The pH of the final reaction mixture should be between 4 and 9.

-

Reaction Setup: In a microplate well or a cuvette, add:

-

140 µL of your sample or standard.

-

70 µL of the Ferrozine reagent.

-

-

Incubation: Mix gently and incubate for at least 30 minutes at room temperature, protected from light.[6]

-

Measurement: Read the absorbance at 562 nm using a spectrophotometer or microplate reader.[6]

-

Quantification: Determine the concentration of Fe²⁺ in your sample by comparing its absorbance to a standard curve prepared from serial dilutions of the 1000 ppm Fe²⁺ stock solution.

Protocol for Total Iron Determination

To measure the total iron concentration (Fe²⁺ + Fe³⁺), all ferric iron in the sample must first be reduced to ferrous iron.

Figure 2: Workflow for Total Iron Determination.

-

Sample Preparation and Reduction:

-

To 150 µL of your sample, add 150 µL of the reducing agent (1.2 M Ascorbic Acid).[6]

-

Incubate for at least 20 minutes to ensure complete reduction of Fe³⁺ to Fe²⁺.

-

-

Reaction Setup: In a microplate well or a cuvette, add:

-

140 µL of the reduced sample or standard.

-

70 µL of the Ferrozine reagent.

-

-

Incubation: Mix gently and incubate for at least 30 minutes at room temperature, protected from light.[6]

-

Measurement: Read the absorbance at 562 nm.

-

Quantification: Determine the total iron concentration from a standard curve. The concentration of Fe³⁺ can then be calculated by subtracting the Fe²⁺ concentration (determined without the reduction step) from the total iron concentration.

Quantitative Data Summary

| Parameter | Value | Source(s) |

| Molar Absorptivity (ε) | 27,900 M⁻¹cm⁻¹ | [4][13] |

| Wavelength of Max Absorbance (λmax) | 562 nm | [6][7] |

| Optimal pH Range | 4 - 9 | [4] |

| Linear Range | 1 - 14 ppm (can be extended) | [6] |

Critical Considerations and Troubleshooting

To ensure the accuracy and reliability of the ferrozine assay, several factors must be carefully controlled.

The Importance of pH

While the ferrozine-Fe²⁺ complex forms over a wide pH range, maintaining a consistent pH between samples and standards is crucial for reproducible results.[14] An acetate buffer is commonly used to maintain the pH in the optimal range.[8]

Choice of Reducing Agent

For total iron determination, a reducing agent is necessary to convert Fe³⁺ to Fe²⁺.[15] Common choices include:

-

Ascorbic Acid: A gentle and effective reducing agent that is widely used.[6][8]

-

Hydroxylamine Hydrochloride: Another common and effective reducing agent.[4][16]